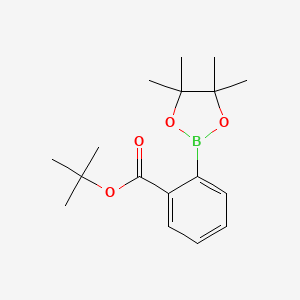

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

説明

The compound "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester" is a chemical derivative of phenylboronic acid, which is modified with a tert-butoxycarbonyl (Boc) protective group and a pinacol ester. This modification is significant in synthetic chemistry, particularly in the preparation of tert-butyl esters, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and peptides .

Synthesis Analysis

The synthesis of tert-butyl esters, such as "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester," can be achieved through a palladium-catalyzed cross-coupling reaction. This process involves the reaction of boronic acids or boronic acid pinacol esters with di-t-butyl dicarbonate in the presence of a palladium acetate and triphenylphosphine catalyst system, using dioxane as a solvent. The method has been shown to produce high yields, up to 94%, and is applicable to a wide range of substrates, including benzenes, pyridines, and quinolines .

Molecular Structure Analysis

While the specific molecular structure analysis of "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester" is not detailed in the provided papers, the general structure would consist of a phenyl group linked to a boronic acid moiety, which is further modified by the addition of a tert-butoxycarbonyl protective group and a pinacol ester. This structure is significant as it allows for the boronic acid to participate in chemical reactions while the Boc group protects the amino functionality .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group for amines in organic synthesis. In the context of boronic acids, this group can be used to protect the amine while the boronic acid moiety undergoes further chemical transformations. For example, the orthogonally protected boronic acid analog of aspartic acid was synthesized by alkylation of a protected glycine derivative with pinacol (chloromethyl)boronate, demonstrating the versatility of boronic acid esters in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester" are not explicitly discussed in the provided papers. However, the properties of phenylboronic acid esters in general, such as solubility, stability, and reactivity, are influenced by the substituents on the phenyl ring and the nature of the ester group. For instance, the steric bulk of the tert-butoxycarbonyl group can affect the solubility and reactivity of the compound. Additionally, the pinacol ester is known to stabilize the boronic acid, making it more resistant to hydrolysis and oxidation, which is beneficial for its use in various chemical reactions .

科学的研究の応用

Synthesis of tert-Butyl Esters : This compound is used in the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters, utilizing palladium acetate and triphenylphosphine as a catalyst system, yielding up to 94% (Li et al., 2014).

Phosphorescence Properties : Simple arylboronic esters, like this compound, exhibit phosphorescence in the solid state at room temperature. This is noteworthy as phosphorescent organic molecules generally require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).

Nucleophilic Addition and Electrophilic Trapping : It's involved in the generation of α-phenylboryl carbanions which are reacted with carbonyl groups via a boron-Wittig sequence (Fernández & González, 2022).

Hydrolysis Susceptibility : Phenylboronic pinacol esters, including this compound, have a susceptibility to hydrolysis, particularly at physiological pH. This is important for considering their pharmacological applications (Achilli et al., 2013).

Synthesis of H2O2-Cleavable Polymers : This compound is used in the synthesis of H2O2-cleavable poly(ester-amide)s, suggesting potential applications in H2O2-responsive delivery vehicles (Cui et al., 2017).

Solubility Studies : The solubility of phenylboronic acid and its cyclic esters, including this compound, in various organic solvents has been experimentally determined, providing important information for their application in different solvents (Leszczyński et al., 2020).

Suzuki Coupling Reactions : It is used in Suzuki cross-coupling reactions to synthesize symmetrical terphenyls, highlighting its role in organic synthesis (Chaumeil et al., 2002).

Catalysis for Synthesis of Tertiary Butyl Esters : This compound is a key reagent in the synthesis of tertiary butyl esters via tert-butoxycarbonylation, showcasing its versatility in synthetic organic chemistry (Ghosh et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

The future directions in the study of boronic acids and their derivatives, including 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester, involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The protodeboronation of pinacol boronic esters, a valuable but unknown transformation, is one area that needs further exploration .

特性

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQEOUMTWQOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402581 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

CAS RN |

956229-69-9 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)